molecular formula C16H27NO4 B12067774 (1r,4r)-4-((Tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid

(1r,4r)-4-((Tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid

Katalognummer: B12067774
Molekulargewicht: 297.39 g/mol
InChI-Schlüssel: KPQPKJGYPDFAEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1r,4r)-4-((Tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a cyclopropylmethyl group, and a cyclohexanecarboxylic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-((Tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the cyclopropylmethyl group. The cyclohexanecarboxylic acid moiety is then incorporated through a series of reactions that may include esterification, amidation, and hydrolysis.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those described above, but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

(1r,4r)-4-((Tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups onto the cyclopropylmethyl or cyclohexane moieties.

Wissenschaftliche Forschungsanwendungen

(1r,4r)-4-((Tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (1r,4r)-4-((Tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis and allowing for selective deprotection under controlled conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1r,4r)-4-((Tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid: Lacks the cyclopropylmethyl group, making it less sterically hindered.

    (1r,4r)-4-((Cyclopropylmethyl)amino)cyclohexanecarboxylic acid: Lacks the Boc protecting group, making it more reactive under certain conditions.

    (1r,4r)-4-((Tert-butoxycarbonyl)(methyl)amino)cyclohexanecarboxylic acid: Contains a methyl group instead of a cyclopropylmethyl group, affecting its steric and electronic properties.

Uniqueness

The presence of both the Boc protecting group and the cyclopropylmethyl group in (1r,4r)-4-((Tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid makes it unique. The Boc group provides stability during synthesis, while the cyclopropylmethyl group introduces steric hindrance and potential biological activity .

Eigenschaften

Molekularformel

C16H27NO4

Molekulargewicht

297.39 g/mol

IUPAC-Name

4-[cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H27NO4/c1-16(2,3)21-15(20)17(10-11-4-5-11)13-8-6-12(7-9-13)14(18)19/h11-13H,4-10H2,1-3H3,(H,18,19)

InChI-Schlüssel

KPQPKJGYPDFAEO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N(CC1CC1)C2CCC(CC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.